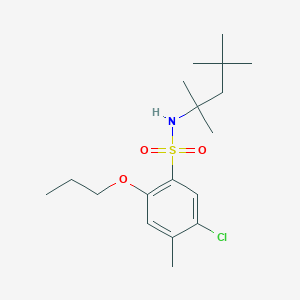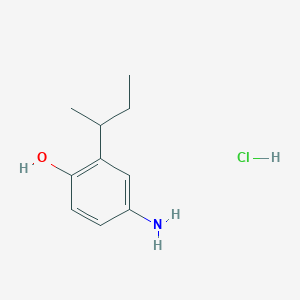
2-(Methylamino)-1-(4-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylamino)-1-(4-nitrophenyl)ethanol” is a chemical compound with the linear formula C8H11N3O3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(Methylamino)-1-(4-nitrophenyl)ethanol” can be represented by the linear formula C8H11N3O3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Methylamino)-1-(4-nitrophenyl)ethanol” are not found in the search results, related compounds such as 4-nitrophenol have been studied. For example, the reduction of 4-nitrophenol to 4-aminophenol with sodium borohydride is a well-known reaction .Physical And Chemical Properties Analysis
“2-(Methylamino)-1-(4-nitrophenyl)ethanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Crystallographic Investigations
The crystal structure of related molecular complexes, such as those involving 4-nitrophenyl compounds and ethanol, has been a subject of study. For instance, Kochetov and Kuz’mina (2007) examined the crystal structure of a compound closely related to 2-(Methylamino)-1-(4-nitrophenyl)ethanol, highlighting the formation of hydrogen bonds in the crystal and the significance of these interactions in crystal formation (Kochetov & Kuz’mina, 2007).
Synthesis and Anticancer Activity
In the field of medicinal chemistry, compounds similar to 2-(Methylamino)-1-(4-nitrophenyl)ethanol have been synthesized and evaluated for their potential anticancer activity. Hadiyal et al. (2020) developed an efficient synthesis method for polysubstituted 4H-pyran derivatives, which were then tested for anticancer efficacy (Hadiyal et al., 2020).
Chemical Reactions and Stereochemistry
The chemical reactions involving compounds structurally similar to 2-(Methylamino)-1-(4-nitrophenyl)ethanol have been studied to understand their stereochemistry and potential applications. Corrie et al. (1992) investigated the synthesis and stereochemistry of diastereoisomers of nitrophenyl compounds, providing insights into the manipulation of stereochemistry for various applications (Corrie et al., 1992).
Catalytic Reduction Studies
The catalytic reduction of nitroarenes, including those similar to 2-(Methylamino)-1-(4-nitrophenyl)ethanol, has been explored. Watanabe et al. (1984) studied the reduction of various nitroarenes to aminoarenes using formic acid and a ruthenium catalyst, demonstrating the potential for selective reduction in organic synthesis (Watanabe et al., 1984).
Solvatochromism and Spectroscopic Studies
Research into solvatochromism and spectroscopic behavior of nitro-substituted compounds has been conducted. Nandi et al. (2012) synthesized nitro-substituted phenolates, including those structurally related to 2-(Methylamino)-1-(4-nitrophenyl)ethanol, to investigate their solvatochromic behavior and potential applications as probes in solvent mixtures (Nandi et al., 2012).
Safety and Hazards
The safety information available indicates that “2-(Methylamino)-1-(4-nitrophenyl)ethanol” may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-(methylamino)-1-(4-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,9-10,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRPAZWXXRIRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61192-64-1 |
Source


|
| Record name | 2-METHYLAMINO-1-(4-NITRO-PHENYL)-ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)
![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)


![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)

![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)

